

An In-depth Technical Guide to the Physicochemical Properties of Iomeprol Solutions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lomeprol is a non-ionic, monomeric, tri-iodinated radiographic contrast agent.[1] It is widely used in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography to enhance the visibility of internal structures.[2] Unlike older ionic contrast media, **iomeprol** is characterized by its low osmolality, low viscosity, and high water solubility, which contribute to a favorable safety and tolerability profile.[1][3] **lomeprol** solutions are chemically stable, which allows for formulations without the need for chelating agents like edetic acid (EDTA).[3] This guide provides a comprehensive overview of the core physicochemical properties of **lomeprol** solutions, presenting key data, detailed experimental methodologies, and logical workflows for their determination.

Physicochemical Properties of Iomeprol Solutions

The key physicochemical properties of **lomeprol** solutions are crucial for their performance and safety in clinical applications. These properties, including viscosity, osmolality, and density, are dependent on the concentration of **iomeprol** and the temperature of the solution.

Quantitative Data



The following tables summarize the quantitative data for various physicochemical properties of **Iomeprol** solutions at different iodine concentrations.

Table 1: Viscosity of **Iomeprol** Solutions (in mPa·s)

Iodine Concentration (mg I/mL)	at 20°C	at 37°C
150	1.9	1.3
300	8.1 - 8.4	4.8
350	-	-
400	28.9	13.9

Data sourced from multiple references.[4][5]

Table 2: Osmolality of **Iomeprol** Solutions (in mOsm/kg H₂O)

lodine Concentration (mg l/mL)	at 37°C
150	270
300	520
350	-
400	720

Data sourced from multiple references.[4][5]

Table 3: Density of **Iomeprol** Solutions (in g/mL)



Iodine Concentration (mg I/mL)	at 20°C	at 37°C
150	1.166	1.161
300	1.334	1.329
350	-	-
400	1.446	1.441

Data sourced from reference.[5]

Table 4: Other Physicochemical Properties of Iomeprol

Property	Value/Information	
Molecular Weight	777.09 g/mol	
Iodine Content	49% of molecular weight	
Solubility	Extremely soluble in water, very soluble in methanol, poorly soluble in ethanol, and practically insoluble in chloroform.	
pH	Not specified in the provided search results.	
Stability	Chemically stable, even under exposure to X-rays up to 100 mGy.[3][6] Formulations are available without chelating agents.[3]	

Data sourced from multiple references.[5][7]

Experimental Protocols

The determination of the physicochemical properties of **Iomeprol** solutions follows standardized methodologies, often referencing pharmacopeial guidelines such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Viscosity Determination



The viscosity of **Iomeprol** solutions is typically measured using a capillary viscometer or a rotational viscometer, as outlined in the European Pharmacopoeia (2.2.9 and 2.2.10).[5][8]

Methodology: Capillary Viscometer

- Apparatus: A calibrated capillary viscometer of a suitable size is selected.
- Temperature Control: The viscometer containing the lomeprol solution is placed in a water bath maintained at a constant temperature (e.g., 20°C or 37°C) with a high degree of accuracy (±0.1°C).[8]
- Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured accurately.
- Calculation: The kinematic viscosity is calculated from the flow time and the calibration constant of the viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[8]

Methodology: Rotational Viscometer

- Apparatus: A rotational viscometer with a suitable spindle is used.
- Sample Preparation: The **lomeprol** solution is placed in the sample holder of the viscometer.
- Temperature Control: The temperature of the sample is maintained at the desired level (e.g., 20°C or 37°C).
- Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the solution is measured.
- Calculation: The dynamic viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle.

Osmolality Determination

The osmolality of **Iomeprol** solutions is determined by measuring the freezing point depression, as described in USP General Chapter <785>.[4][6]



Methodology: Freezing Point Depression Osmometry

- Apparatus: A calibrated osmometer that measures freezing point depression.
- Calibration: The osmometer is calibrated using standard solutions of known osmolality.
- Sample Preparation: A small, precise volume of the lomeprol solution is placed in a sample tube.
- Measurement: The sample is supercooled and then induced to freeze. The instrument measures the freezing point of the sample.
- Calculation: The osmolality of the solution is calculated from the measured freezing point depression. The principle is that the freezing point of a solution is depressed in proportion to the number of solute particles per unit of solvent.[4]

Density Determination

The density of **lomeprol** solutions can be determined using a pycnometer or an oscillating transducer density meter, as per pharmacopeial methods.[7][9]

Methodology: Pycnometer

- Apparatus: A clean, dry pycnometer of a known volume.
- Measurement of Empty Pycnometer Weight: The weight of the empty pycnometer is accurately determined.
- Measurement of Pycnometer with Water: The pycnometer is filled with purified water of a known temperature, and its weight is determined to calculate the exact volume of the pycnometer.
- Measurement of Pycnometer with Sample: The pycnometer is filled with the lomeprol solution at the same temperature, and its weight is determined.
- Calculation: The density is calculated by dividing the mass of the lomeprol solution by the volume of the pycnometer.[7]



Stability Assessment

The chemical stability of **Iomeprol** is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method.[10]

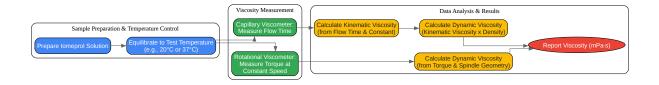
Methodology: High-Performance Liquid Chromatography (HPLC)

- Apparatus: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Sample Preparation: lomeprol solutions are prepared at the desired concentration. To
 assess stability under stress, samples may be exposed to conditions such as heat, light,
 acid, base, and oxidizing agents.
- Chromatographic Conditions: A suitable mobile phase is used to separate lomeprol from any potential degradation products.
- Analysis: The samples are injected into the HPLC system, and the chromatograms are recorded.
- Quantification: The concentration of lomeprol and any degradation products is determined
 by comparing the peak areas to those of a reference standard. A decrease in the
 concentration of lomeprol and the appearance of new peaks indicate degradation.[10]

Mandatory Visualizations

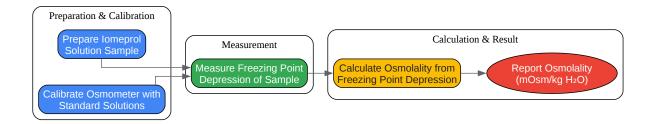
The following diagrams illustrate the logical workflows for the experimental determination of the key physicochemical properties of **Iomeprol** solutions.





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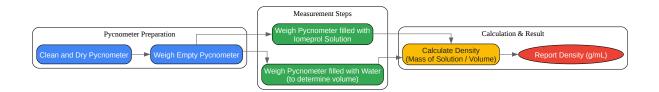
Caption: Workflow for Viscosity Determination of Iomeprol Solutions.



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Caption: Workflow for Osmolality Determination of Iomeprol Solutions.





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Caption: Workflow for Density Determination of **Iomeprol** Solutions.



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Caption: Workflow for Stability Assessment of Iomeprol Solutions.

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